molecular formula C17H23NO4 B13188580 1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B13188580
M. Wt: 305.4 g/mol
InChI Key: BMLZJAWJBBZFAP-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid is a synthetic organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is characterized by its cyclopentane ring structure substituted with benzyloxycarbonyl and carboxylic acid functional groups.

Preparation Methods

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine group, which can then interact with biological targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2,4,4-trimethyl-1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-12-9-16(2,3)11-17(12,14(19)20)18-15(21)22-10-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

BMLZJAWJBBZFAP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2)(C)C

Origin of Product

United States

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